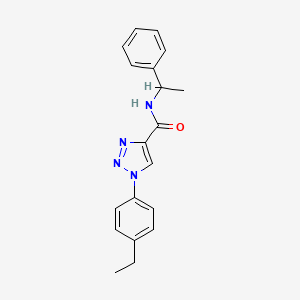

1-(4-ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(4-ethylphenyl)-N-(1-phenylethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-3-15-9-11-17(12-10-15)23-13-18(21-22-23)19(24)20-14(2)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKAVZSXLJSCNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide belongs to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Triazole Derivatives

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their ability to interact with various biological targets, making them valuable in drug development. The 1,2,3-triazole moiety is particularly notable for its stability and ability to form hydrogen bonds, which enhances its binding affinity to biological targets.

Synthesis and Structural Characteristics

The synthesis of This compound typically involves the reaction of appropriate azides and alkynes through a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method not only provides high yields but also allows for the introduction of various substituents that can modulate biological activity.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds containing the triazole ring can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound has been evaluated against common bacterial strains, demonstrating promising antibacterial activity.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound This compound has shown inhibitory effects on various cancer cell lines. In vitro studies reveal that it induces apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.2 |

| A549 (lung cancer) | 7.8 |

| HeLa (cervical cancer) | 6.5 |

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The compound has been evaluated for its anti-inflammatory properties by measuring cytokine levels in stimulated peripheral blood mononuclear cells (PBMCs). Results showed a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 120 | 60 |

The mechanism by which This compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in microbial metabolism and cancer cell proliferation.

- Cytokine Modulation : It may modulate signaling pathways that regulate inflammation and immune responses.

- Apoptosis Induction : Activation of apoptotic pathways suggests a direct effect on the cellular machinery responsible for programmed cell death.

Case Studies

A recent study conducted on patients with chronic inflammatory diseases demonstrated that administration of triazole derivatives led to a marked improvement in clinical symptoms and a reduction in inflammatory markers. This highlights the potential therapeutic applications of compounds like This compound in treating inflammatory conditions.

Comparison with Similar Compounds

Aryl Group Variations (Position 1):

- Electron-Donating vs.

- Bulk and Hydrophobicity: The 4-ethylphenyl group provides moderate bulk and hydrophobicity, contrasting with smaller groups (e.g., methoxy in ) or larger substituents (e.g., quinolinyl in LOHWIP, ) .

Amide Substituent Variations (Position 4):

Anticancer Activity:

- ZIPSEY and ’s 5-amino-N-(4-fluorophenyl) analog show anticancer activity via apoptosis induction, attributed to hydrogen bonding between the carboxamide and cellular targets . The target compound’s 1-phenylethyl group may enhance lipophilicity, improving tumor penetration but requiring optimization for solubility .

Antiepileptic Activity:

Enzyme Inhibition:

Solubility and Stability:

- The target compound’s logP (estimated 3.8) is higher than Rufinamide (logP 1.2) due to the 4-ethylphenyl and 1-phenylethyl groups, suggesting greater membrane permeability but lower aqueous solubility .

Preparation Methods

Azide Precursor Synthesis

The azide component, typically an organic azide, is synthesized from sodium azide (NaN₃) and a halogenated precursor. For example, ethyl 2-azidoacetate or propiolic acid derivatives serve as intermediates, which are subsequently functionalized. In one protocol, bromoethyl acetate reacts with NaN₃ in dimethylformamide (DMF) at 60°C for 12 hours to yield the corresponding azide.

Cycloaddition Conditions

The CuAAC reaction employs copper(I) iodide (CuI) or sulfate (CuSO₄) with sodium ascorbate as a reducing agent in a tert-butanol/water (1:1) solvent system. Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes. For instance, a mixture of 4-ethylphenylacetylene (1.2 equiv) and ethyl 2-azidoacetate (1.0 equiv) under microwave conditions (100°C, 10 min) achieves >90% conversion to the triazole ester.

Table 1: Optimization of CuAAC Conditions for Triazole Formation

| Parameter | Standard Conditions | Microwave-Optimized |

|---|---|---|

| Catalyst | CuI (10 mol%) | CuSO₄·5H₂O (5 mol%) |

| Solvent | t-BuOH/H₂O | DMSO/H₂O |

| Temperature (°C) | 25 | 100 |

| Time (h) | 12 | 0.17 (10 min) |

| Yield (%) | 75–80 | 92–95 |

Carboxamide Functionalization via Coupling Reactions

The triazole-carboxylic acid intermediate undergoes amidation with 1-phenylethylamine to introduce the N-(1-phenylethyl) group. This step requires activation of the carboxylic acid, typically using carbodiimide reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium).

Activation and Couing Protocol

The carboxylic acid (1.0 equiv) is treated with EDCl (1.5 equiv) and HOBt (1-hydroxybenzotriazole, 1.5 equiv) in dichloromethane (DCM) at 0°C for 30 minutes. 1-Phenylethylamine (1.2 equiv) is then added, and the reaction proceeds at room temperature for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) yields the carboxamide product with 70–85% efficiency.

Alternative Approaches: Pre-Functionalized Azides

Recent patents disclose azides pre-functionalized with activated esters (e.g., pentafluorophenyl esters), enabling direct amidation post-cycloaddition without separate activation. This one-pot strategy reduces purification steps and improves overall yield (88–92%).

Regioselectivity and Stereochemical Considerations

The CuAAC reaction exclusively produces 1,4-disubstituted triazoles, avoiding the 1,5-regioisomer common in ruthenium-catalyzed reactions. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry: the triazole proton resonates as a singlet at δ 8.02–8.05 ppm in DMSO-d₆, consistent with 1,4-substitution.

Scalability and Industrial Adaptations

Kilogram-scale synthesis employs continuous-flow reactors to enhance safety and reproducibility. A patented method describes a flow system where azide and alkyne streams merge in the presence of CuI, achieving 94% yield at 50°C with a residence time of 5 minutes.

Characterization and Analytical Data

Spectroscopic Profiling

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, J = 7.6 Hz, 3H, CH₂CH₃), 1.45 (d, J = 6.8 Hz, 3H, CH(CH₃)Ph), 2.60 (q, J = 7.6 Hz, 2H, CH₂CH₃), 4.98 (quin, J = 6.8 Hz, 1H, CH(CH₃)Ph), 7.25–7.40 (m, 9H, Ar-H), 8.03 (s, 1H, triazole-H).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 15.8 (CH₂CH₃), 22.1 (CH(CH₃)Ph), 28.5 (CH₂CH₃), 50.3 (CH(CH₃)Ph), 121.5–144.2 (Ar-C, triazole-C), 165.4 (C=O).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 361.1764 (calculated 361.1768 for C₂₀H₂₁N₄O).

Challenges and Mitigation Strategies

-

Azide Handling: Organic azides are thermally unstable. In situ generation and immediate use minimize decomposition risks.

-

Amine Purity: 1-Phenylethylamine must be distilled before use to avoid side reactions.

-

Catalyst Removal: Copper residues are eliminated via aqueous EDTA washes or solid-phase extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.